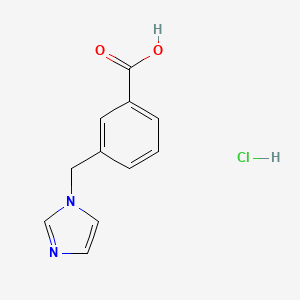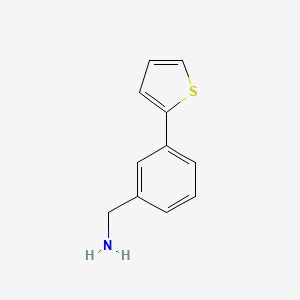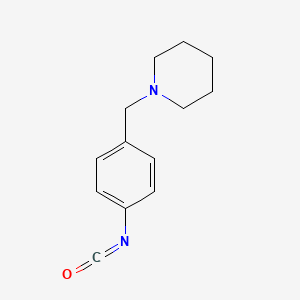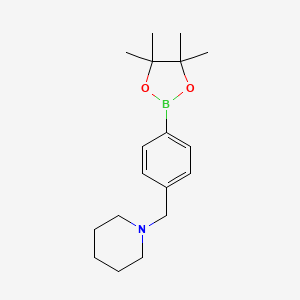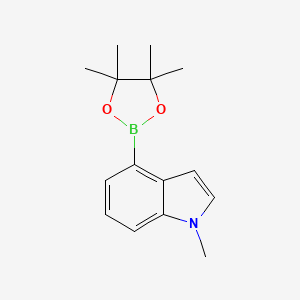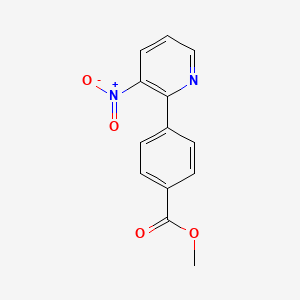
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate is a compound that is part of a broader class of chemicals that feature a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylate moiety. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals, materials science, and as a building block for further chemical synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include cyclization, Michael addition, and other types of organic transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which share a similar pyridinyl moiety, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . This method provides a scaffold for further functionalization and the creation of highly functionalized derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the spatial arrangement of the pyridine and benzene rings and the substituents attached to them. For example, in 4-Nitro-N′-[(E)-3-pyridylmethylidene]benzohydrazide, the planarity of the methylidene-hydrazide fragment and the dihedral angles between the benzene and pyridine rings are crucial for the molecule's properties . The orientation of these groups affects the molecule's ability to form hydrogen bonds and other intermolecular interactions, which are essential for the stability and reactivity of the compound.
Chemical Reactions Analysis
The presence of the nitro group and the pyridine ring in these compounds suggests that they can undergo various chemical reactions. The nitro group is a versatile functional group that can participate in reduction reactions, nucleophilic substitutions, and can also be transformed into other functional groups like amines. The pyridine ring can act as a base and coordinate to metals, making these compounds potentially useful in catalysis or as ligands in metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate would be influenced by the presence of the nitro group and the aromatic systems. These groups can affect the compound's melting point, solubility, and stability. The electronic properties, such as the dipole moment and the potential for charge separation, are also important, as seen in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibits a polarized structure . The ability to form hydrogen bonds, as demonstrated in various related compounds, can significantly influence the compound's solubility and crystalline structure .
科学研究应用
Synthesis and Medicinal Applications
- Synthesis of Calcium Channel Agonists and Blockers : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates, have been synthesized and studied for their effects on L-type Ca2+ channels. These compounds act as either agonists or blockers of these channels, with potential medicinal applications in modulating calcium currents (Visentin et al., 1999).
Analytical Chemistry and Environmental Applications
- Determination of Anionic Surfactants in Water : Derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate have been used in spectrophotometric methods to determine the concentration of anionic surfactants in river water. This application is crucial for monitoring water pollution and ensuring environmental safety (Higuchi et al., 1980).
Material Science and Nonlinear Optics
- Nonlinear Optics Material Synthesis : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically Methyl-3-nitro-4-pyridine-1-oxide (POM), have been explored for their potential in nonlinear optics. These materials could surpass the performance of traditional nonlinear optical materials like lithium niobate, indicating their significance in the field of optoelectronics (Hierle et al., 1984).
Crystallography and Molecular Structure Studies
- Crystal Structure Analysis : The crystal and molecular structure of derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate, such as 2-(2',4'-dinitrobenzyl)pyridine, have been studied to understand their physical and chemical properties. This research contributes to the field of crystallography and materials science (Seff & Trueblood, 1968).
属性
IUPAC Name |
methyl 4-(3-nitropyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLOXZMDUQVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

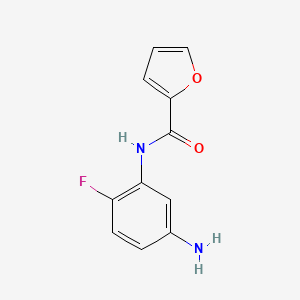
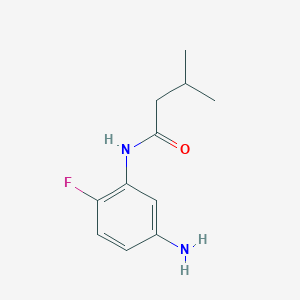
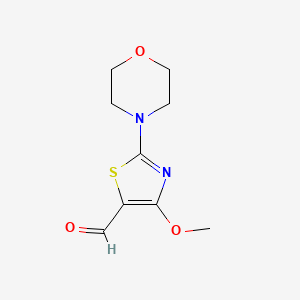
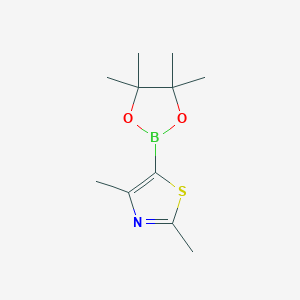
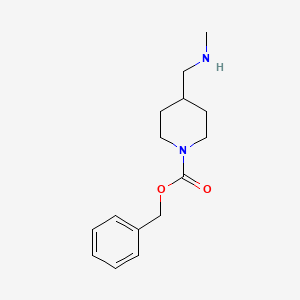
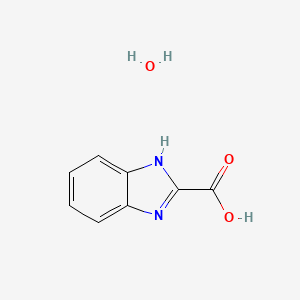
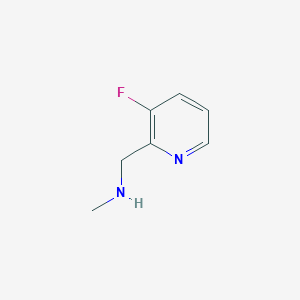
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)
